Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate
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Overview
Description
Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate is an organic compound that serves as an important reagent in various chemical syntheses. It is known for its unique structure, which includes a tert-butyl group, an azetidin-3-ylmethyl group, and a pyridin-2-yl group. This compound is utilized in the synthesis of more complex molecules, particularly in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate typically involves the reaction of tert-butyl (1-benzhydrylazetidin-3-yl)methylcarbamate with appropriate reagents. One common method includes dissolving tert-butyl (1-benzhydrylazetidin-3-yl)methylcarbamate in a mixture of methanol and ethyl acetate, followed by purging with argon. Palladium on carbon (Pd/C) is then added, and the mixture is stirred under a hydrogen atmosphere for 18 hours. The reaction mixture is filtered, and the solvent is evaporated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where the azetidin-3-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the creation of complex heterocyclic compounds.
Medicine: Utilized in the development of antimicrobial agents and antitumor compounds.
Industry: Serves as an intermediate in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to more active compounds that can inhibit or activate biological pathways. The exact molecular targets and pathways depend on the specific derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl azetidin-3-ylmethyl (methyl)carbamate: A closely related compound with similar structural features and applications.
Tert-butyl 3-(methylamino)azetidine-1-carboxylate: Another similar compound used in organic synthesis.
Uniqueness
Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)(methyl)carbamate is unique due to its combination of the azetidin-3-ylmethyl and pyridin-2-yl groups, which confer specific reactivity and biological activity. This makes it particularly valuable in the synthesis of complex molecules with potential therapeutic applications.
Properties
Molecular Formula |
C15H23N3O2 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-[6-(azetidin-3-ylmethyl)pyridin-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18(4)13-7-5-6-12(17-13)8-11-9-16-10-11/h5-7,11,16H,8-10H2,1-4H3 |
InChI Key |
BOPNMIRQVUHRQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC(=N1)CC2CNC2 |
Origin of Product |
United States |
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